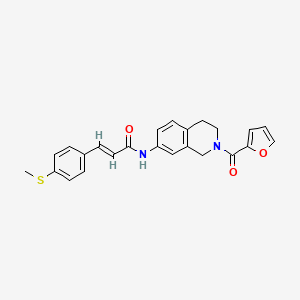

(E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

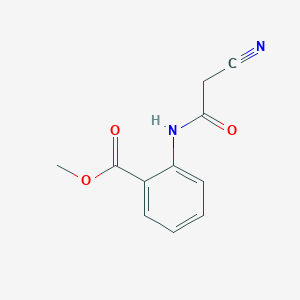

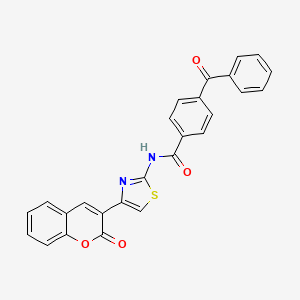

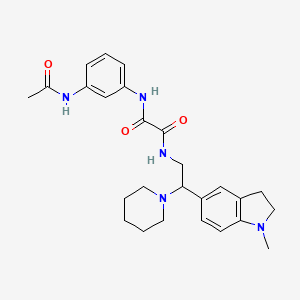

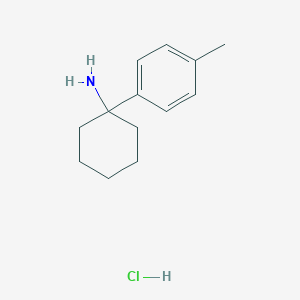

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan-2-carbonyl group could potentially be introduced via a reaction with a furan derivative . The tetrahydroisoquinoline group might be synthesized via a Pictet-Spengler reaction or similar method .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan-2-carbonyl group would introduce a degree of aromaticity, while the tetrahydroisoquinoline group would contain a nitrogen atom, potentially allowing for hydrogen bonding .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the furan-2-carbonyl and tetrahydroisoquinoline groups could potentially allow for a variety of reactions to occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .科学的研究の応用

Tyrosine Kinase Inhibitors

Compounds similar to (E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide have been studied for their potential as tyrosine kinase inhibitors. Research on analogues, such as 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, demonstrates their efficacy as potent pan-erbB tyrosine kinase inactivators. These compounds have shown promise in clinical trials, highlighting their potential in cancer therapy (Smaill et al., 2001).

Catalytic Applications

The structure of (E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide lends itself to catalysis research. For instance, cobalt-catalyzed carbonylation of aminoquinoline benzamides demonstrates how similar structures can facilitate the direct introduction of carbonyl groups under mild conditions, using oxygen from air as an oxidant. This method points to the potential of these compounds in synthesizing a variety of organic molecules with high efficiency and selectivity (Grigorjeva & Daugulis, 2014).

Synthesis of Heterocycles

The compound's framework is also instrumental in the synthesis of heterocyclic compounds, serving as a precursor for a range of biologically active molecules. Studies on the transformations of N-(2-acylaryl)benzamides under specific cyclization conditions to produce heteroaryl and cyclopropylquinolin-4(1H)-ones exemplify its role in expanding the toolkit for creating novel therapeutic agents (Mochalov et al., 2016).

Anticancer Activity

Research on derivatives of similar structures has explored their anticancer activity. For example, studies on quinolinyl acrylate derivatives against prostate cancer cells in vitro and in vivo demonstrate the therapeutic potential of these compounds. They have shown effectiveness in reducing cell viability, inhibiting adhesion, migration, and invasion of cancer cells, as well as affecting neoangiogenesis and clonogenic activity (Rodrigues et al., 2012).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylsulfanylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-30-21-9-4-17(5-10-21)6-11-23(27)25-20-8-7-18-12-13-26(16-19(18)15-20)24(28)22-3-2-14-29-22/h2-11,14-15H,12-13,16H2,1H3,(H,25,27)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOOGMXWCKNNDH-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2964697.png)

![2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2964700.png)

![1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide](/img/structure/B2964701.png)

![4-(3,5-Difluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2964703.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964706.png)

![Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2964714.png)